

An In-depth Technical Guide to (E)-2-methoxy-4-(2-nitrovinyl)phenol

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-beta-nitrostyrene

Cat. No.: B7780753

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Abstract

This technical guide provides a comprehensive overview of (E)-2-methoxy-4-(2-nitrovinyl)phenol, a key organic compound commonly known by its trivial name, 4-hydroxy-3-methoxy- β -nitrostyrene. This document details its chemical identity, physicochemical properties, and a validated, step-by-step synthesis protocol via the Henry-Knoevenagel condensation of vanillin and nitromethane. We will delve into the reaction mechanism, explaining the causal factors behind procedural choices to ensure high yield and purity. Furthermore, this guide covers essential spectroscopic characterization techniques, discusses the compound's significant applications as a versatile synthetic intermediate in drug discovery, and outlines critical safety and handling procedures. This paper is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and application of this important nitrostyrene derivative.

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is foundational to scientific communication and reproducibility. The compound of interest is most accurately identified by its IUPAC name,

which reflects its specific stereochemistry and substituent positions.

Identifier	Value
IUPAC Name	(E)-2-methoxy-4-(2-nitrovinyl)phenol
Common Names	4-Hydroxy-3-methoxy-beta-nitrostyrene, trans-4-Hydroxy-3-methoxy-β-nitrostyrene, 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethene[1]
CAS Number	6178-42-3[1][2][3]
Molecular Formula	C ₉ H ₉ NO ₄ [1][2][3]
Molecular Weight	195.17 g/mol [1][2]
SMILES	<chem>COC1=C(O)C=CC(=C1)/C=C/O</chem> [3]

Physicochemical Properties

Understanding the physical properties of (E)-2-methoxy-4-(2-nitrovinyl)phenol is critical for its synthesis, purification, handling, and storage.

Property	Description	Source(s)
Appearance	Yellow crystals or a brown solid.[1][2]	[1][2]
Melting Point	168-172 °C.[1][2]	[1][2]
Density	~1.308 g/cm ³ . [1][2]	[1][2]
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane. [1]	[1]
Storage Temperature	2-8°C.[1]	[1]

Synthesis via Henry-Knoevenagel Condensation

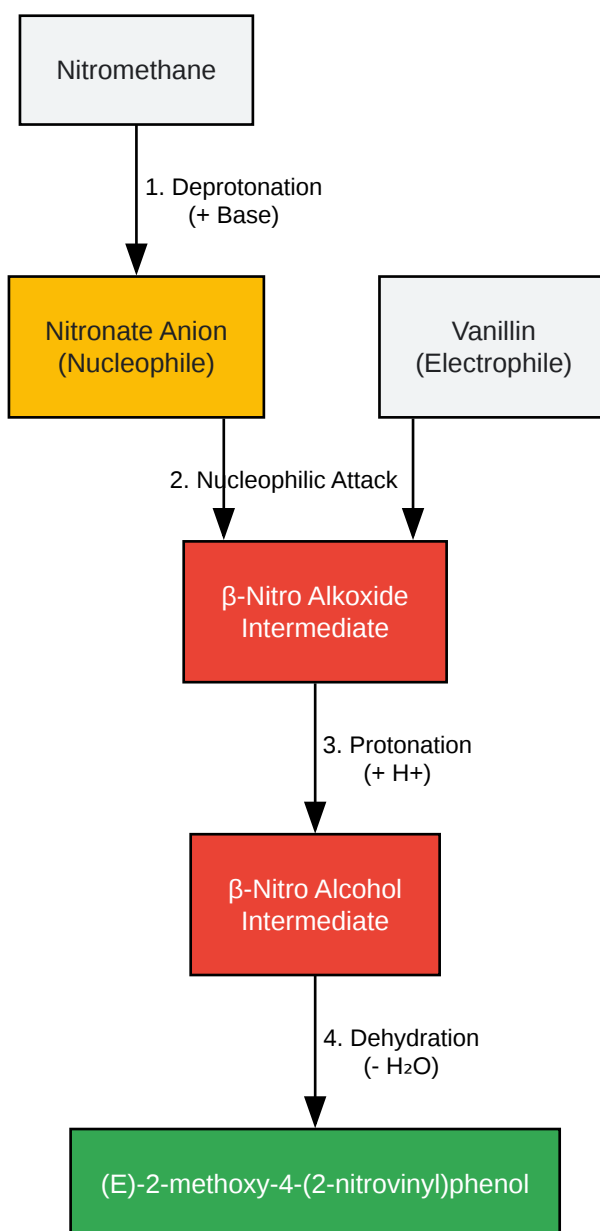
The most common and efficient method for synthesizing β -nitrostyrenes is the Henry reaction (also known as a nitroaldol or Henry-Knoevenagel reaction), which involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[4][5][6] In this case, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.

Mechanistic Rationale

The reaction proceeds through a well-defined, four-step mechanism. The choice of a mild base catalyst is a critical experimental parameter designed to maximize the yield of the desired product while minimizing side reactions.

- **Deprotonation:** A base abstracts an acidic α -proton from nitromethane, forming a resonance-stabilized, nucleophilic nitronate anion.[6][7][8] Mild bases, such as primary amines (e.g., *n*-butylamine), are sufficiently strong to deprotonate nitromethane ($pK_a \approx 10$) but are less likely to promote undesirable side reactions.[5][7]
- **Nucleophilic Attack:** The nitronate anion attacks the electrophilic carbonyl carbon of vanillin, forming a new carbon-carbon bond and a β -nitro alkoxide intermediate.[5][7]
- **Protonation:** The alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield a β -nitro alcohol.[5][7]
- **Dehydration:** This intermediate readily undergoes base-catalyzed dehydration to eliminate a molecule of water.[7] This step is thermodynamically favorable as it results in the formation of a stable, conjugated π -system, yielding the final (*E*)-2-methoxy-4-(2-nitrovinyl)phenol product.[7]

Causality of Catalyst Choice: While strong bases like sodium hydroxide can be used, they significantly increase the risk of side reactions. Vanillin, being an aldehyde without α -hydrogens, can undergo the Cannizzaro reaction under forcing basic conditions, leading to disproportionation into an alcohol and a carboxylic acid.[7][9] Furthermore, strong bases can promote polymerization of the nitrostyrene product. Therefore, a milder amine catalyst provides superior control and product purity.[7]



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Figure 1: Mechanism of the base-catalyzed Henry reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and visual confirmation steps to ensure product integrity. It is adapted from established laboratory procedures.^[7]

Materials:

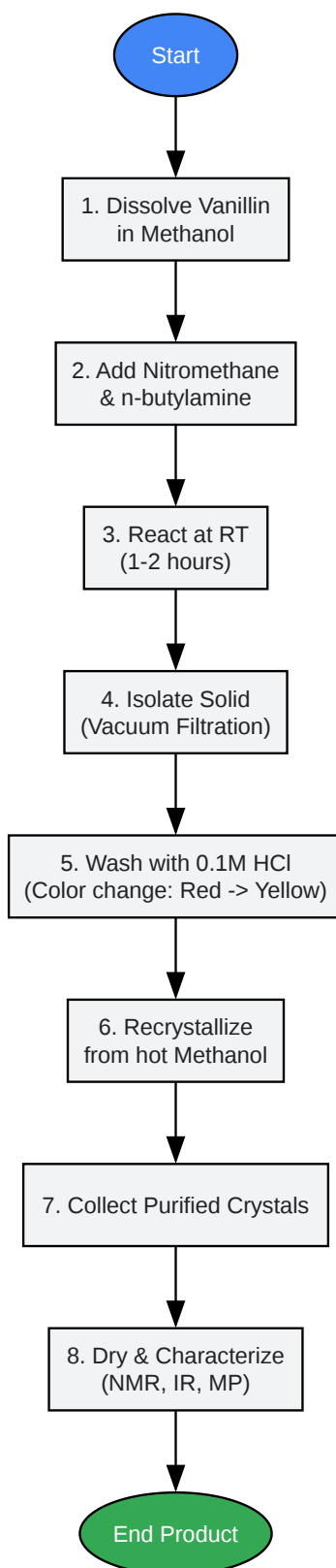
- Vanillin (10.0 g)
- Nitromethane (7.1 mL)
- Methanol (~160 mL total)
- n-butylamine (0.50 g)
- 0.1 M Hydrochloric Acid (HCl, ~100 mL)
- Standard laboratory glassware (flask, Buchner funnel, etc.)
- Vacuum filtration apparatus
- Stirring hotplate

Procedure:

- **Dissolution:** In a suitable flask, dissolve 10.0 g of vanillin in approximately 10 mL of methanol.
- **Addition of Reagents:** To this solution, add 7.1 mL of nitromethane and swirl to ensure a homogenous mixture. Add 0.50 g of n-butylamine catalyst. The solution will typically turn from yellow to red.
- **Reaction:** Cap the flask and allow the reaction to proceed at room temperature. A solid red mass should precipitate within 1-2 hours.
- **Workup:** Break up the solid mass and add 5 mL of methanol to create a slurry.
- **Isolation:** Collect the solid product via vacuum filtration using a Buchner funnel.
- **Acid Wash (Validation Step):** Wash the collected solid on the filter with approximately 100 mL of 0.1 M HCl. A distinct color change from red to bright yellow should be observed. This indicates the conversion of the nitronate salt to the neutral nitrostyrene.
- **Purification (Recrystallization):** Transfer the damp yellow solid to a clean flask. Add approximately 150 mL of methanol and heat the mixture with stirring until the solid

completely dissolves.

- Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.



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Figure 2: Experimental workflow for synthesis and purification.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

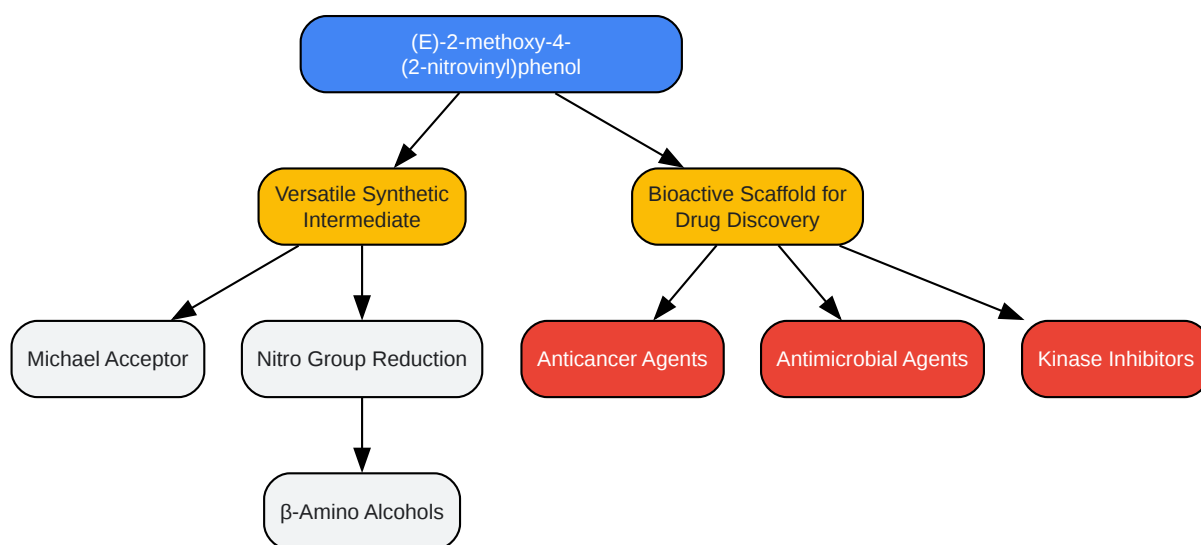
- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural confirmation. Expected signals include: two doublets in the aromatic region (6.8-7.8 ppm), two distinct doublets for the vinyl protons with a large coupling constant ($J \approx 13-16$ Hz) characteristic of the trans (E) configuration, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and a broad singlet for the phenolic hydroxyl (-OH) proton.[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by strong characteristic peaks corresponding to the asymmetric and symmetric stretches of the nitro group (NO₂) typically found around 1500 cm⁻¹ and 1340 cm⁻¹, respectively. Other key signals include a broad O-H stretch for the phenol, C-H stretches for the aromatic and vinyl groups, and a C=C alkene stretch around 1620 cm⁻¹.

Applications in Drug Discovery and Chemical Synthesis

(E)-2-methoxy-4-(2-nitrovinyl)phenol is more than a synthetic curiosity; it is a valuable building block in medicinal chemistry and organic synthesis due to the versatile reactivity of the β-nitrostyrene scaffold.[\[11\]](#)

- **Synthetic Intermediate:** The electron-withdrawing nitro group makes the vinyl system a potent Michael acceptor, allowing for conjugate addition reactions to form a variety of more complex molecules.[\[12\]](#) The nitro group itself can be readily reduced to an amine, providing a pathway to β-amino alcohols and other pharmacologically relevant structures.[\[6\]](#)
- **Biological Activity:** The β-nitrostyrene family of compounds has demonstrated a wide range of biological effects.[\[13\]](#)
 - **Anticancer Properties:** Derivatives have been shown to suppress cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[\[13\]](#) The proposed mechanism often involves the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction in cancerous cells.[\[13\]](#)

- Antibacterial and Antifungal Activity: The scaffold has shown promise as an antimicrobial agent, with activity reported against both Gram-positive bacteria and fungi like *Candida albicans*.^{[14][15]}
- Enzyme Inhibition: Certain β -nitrostyrene derivatives have been identified as inhibitors of key cellular enzymes, such as Src and Syk kinases, which are implicated in cancer and inflammatory diseases.^[1]



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